3-Bromo-5-chloroisoquinoline
Description
3-Bromo-5-chloroisoquinoline (molecular formula: C₉H₅BrClN) is a halogenated isoquinoline derivative featuring bromine and chlorine substituents at positions 3 and 5, respectively. Isoquinolines are aromatic heterocycles with a benzene ring fused to a pyridine ring, and halogenation at specific positions significantly alters their electronic, steric, and reactivity profiles.
Properties
IUPAC Name |
3-bromo-5-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNONYMTPPUBOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725499 | |
| Record name | 3-Bromo-5-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276056-67-7 | |
| Record name | 3-Bromo-5-chloroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-chloroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloroisoquinoline typically involves halogenation reactions. One common method is the bromination and chlorination of isoquinoline derivatives. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using advanced reactors to ensure high yield and purity. The process is optimized to minimize by-products and ensure the safety and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-chloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-Bromo-5-chloroisoquinoline has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations :
- Steric Effects: The proximity of Br (C3) and Cl (C5) in this compound may hinder reactions requiring planar transition states (e.g., some coupling reactions).
- Electronic Effects: Bromine’s strong electron-withdrawing nature (-I effect) increases the acidity of the isoquinoline N-H proton compared to non-halogenated analogs.
Physicochemical Properties
Infrared (IR) and nuclear magnetic resonance (NMR) data for related compounds provide insights into expected spectral features:
Infrared Spectroscopy
- 5-Bromoisoquinoline: Peaks at 1582 cm⁻¹ (C=C aromatic stretching) and 1352 cm⁻¹ (C-Br stretching) .
- This compound (predicted): Similar aromatic stretches with additional C-Cl absorption near 750–550 cm⁻¹.
NMR Spectroscopy
- 5-Bromoisoquinoline: ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.62–9.37 ppm .
- This compound (predicted): Downfield shifts for protons near Cl (C5) due to electron withdrawal.
Biological Activity
3-Bromo-5-chloroisoquinoline is a halogenated derivative of isoquinoline, characterized by its molecular formula and a molecular weight of 242.50 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities, including potential antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant biological effects. The precise molecular targets of this compound are still under investigation, but its halogenated structure suggests that it may engage in nucleophilic substitution reactions, oxidation-reduction processes, and coupling reactions with other aromatic compounds .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Study: Antimicrobial Efficacy
A study conducted by researchers demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The compound was found to be more effective than some standard antibiotics, highlighting its potential as a lead compound for the development of new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have also been explored. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Research Findings
In a recent study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results showed that the compound reduced cell viability by over 70% at concentrations ranging from 10 to 50 µM after 48 hours of treatment. The induction of apoptosis was confirmed through flow cytometry analyses.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds was conducted. The following table summarizes key differences:
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Isoquinoline | Moderate | High |
| 3-Bromo-7-chloroisoquinoline | Isoquinoline | Low | Moderate |
| 3,7-Dibromoisoquinoline | Isoquinoline | High | Low |
This comparison highlights the potential of this compound as a promising candidate for further drug development due to its superior biological activities compared to closely related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
